molecular formula C15H12N2O2 B8283579 Methyl 1-(quinolin-5-yl)-1H-pyrrole-3-carboxylate CAS No. 649727-10-6

Methyl 1-(quinolin-5-yl)-1H-pyrrole-3-carboxylate

Cat. No. B8283579
Key on ui cas rn: 649727-10-6
M. Wt: 252.27 g/mol
InChI Key: LXHGPQLMEYHCIM-UHFFFAOYSA-N
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Patent
US07078414B2

Procedure details

0.36 g (8.58 mmol) of lithium hydroxide monohydrate and 20 mL of water are added to a solution at a temperature in the region of 22° C. of 0.5 g (1.98 mmol) of 3-methoxycarbonyl-1-(quinol-5-yl)-1H-pyrrole in 20 mL of tetrahydrofuran. After stirring at the reflux point of the solvent for 15 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) and the residue is taken up in water. The resulting solution is adjusted to pH 7 using N hydrochloric acid and then it is extracted with ethyl acetate. The organic phase is washed with a saturated sodium chloride solution, dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2.7 kPa). 0.42 g of 3-carboxy-1-(quinol-5-yl)-1H-pyrrole is thus obtained in the form of a white solid. IR spectrum (KBr): 3423, 3105, 1665, 1536, 1275, 1188, 1107, 965 and 796 cm−1.
Name
lithium hydroxide monohydrate
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].O.C[O:6][C:7]([C:9]1[CH:13]=[CH:12][N:11]([C:14]2[CH:23]=[CH:22][CH:21]=[C:20]3[C:15]=2[CH:16]=[CH:17][CH:18]=[N:19]3)[CH:10]=1)=[O:8]>O1CCCC1>[C:7]([C:9]1[CH:13]=[CH:12][N:11]([C:14]2[CH:23]=[CH:22][CH:21]=[C:20]3[C:15]=2[CH:16]=[CH:17][CH:18]=[N:19]3)[CH:10]=1)([OH:8])=[O:6] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
0.36 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(=O)C1=CN(C=C1)C1=C2C=CC=NC2=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring at the reflux point of the solvent for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
EXTRACTION
Type
EXTRACTION
Details
it is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(=O)(O)C1=CN(C=C1)C1=C2C=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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